molecular formula C26H39N3S2 B12145324 Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine

Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine

Cat. No.: B12145324
M. Wt: 457.7 g/mol
InChI Key: FVOGJZGWPPLLQO-UHFFFAOYSA-N
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Description

Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine is a complex organic compound featuring a thiophene and pyrimidine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of both thiophene and pyrimidine moieties suggests it may exhibit unique electronic properties and biological activities.

Properties

Molecular Formula

C26H39N3S2

Molecular Weight

457.7 g/mol

IUPAC Name

N-hexadecyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H39N3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-25-24-22(23-17-16-19-30-23)20-31-26(24)29-21-28-25/h16-17,19-21H,2-15,18H2,1H3,(H,27,28,29)

InChI Key

FVOGJZGWPPLLQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine typically involves multi-step organic synthesis. One common approach is the condensation of a thiophene derivative with a pyrimidine precursor. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired heterocyclic structure. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrimidine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring but differ in their functional groups and overall structure.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dichloropyrimidine share the pyrimidine ring but have different substituents.

Uniqueness

Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct electronic and steric properties. This combination can result in unique biological activities and electronic properties not observed in simpler thiophene or pyrimidine derivatives.

Biological Activity

Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions incorporating thiophene and pyrimidine derivatives. The structural formula can be represented as follows:

C21H26N2S2\text{C}_{21}\text{H}_{26}\text{N}_2\text{S}_2

Key structural features include:

  • A hexadecyl chain that enhances lipophilicity.
  • A thiophene ring fused with a pyrimidine structure, which is known for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including those similar to this compound. For instance, a study demonstrated that thiophene derivatives exhibited significant antibacterial activity against resistant strains of Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget BacteriaMIC (mg/L)Mechanism of Action
Thiophene Derivative 4A. baumannii16Membrane permeabilization
Thiophene Derivative 8E. coli32Inhibition of bacterial adherence
Hexadecyl derivativeA. baumannii & E. coliTBDTBD

Anticancer Activity

Thiophene-based compounds have also been investigated for their anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .

Case Study:

In a recent experiment, this compound was tested on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

The mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption: The lipophilic nature of the hexadecyl group allows for better penetration into bacterial membranes, leading to increased permeability and cell death.
  • Targeting Specific Proteins: Molecular docking studies have indicated binding affinities to critical proteins involved in bacterial survival and proliferation, such as outer membrane proteins (OMPs) .
  • Induction of Apoptosis: In cancer cells, the compound may activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

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